The synthesis of trans-3,4,4-trimethyl-2-pentene primarily involves the catalytic oligomerization of isobutylene. This process can be described in the following steps:
The molecular structure of trans-3,4,4-trimethyl-2-pentene features a double bond located between the second and third carbon atoms in a linear pentene chain. The structure can be represented as follows:
trans-3,4,4-trimethyl-2-pentene participates in various chemical reactions typical of alkenes:
The mechanism of action for reactions involving trans-3,4,4-trimethyl-2-pentene typically follows standard alkene reactivity patterns:
This mechanism highlights the reactivity associated with alkenes and can lead to varied products based on conditions.
The log Kow (octanol-water partition coefficient) indicates a potential for bioaccumulation with values ranging from 4.0 to 5.0 depending on measurement methods used .
trans-3,4,4-trimethyl-2-pentene serves as an important chemical intermediate in various industrial processes:
The stereocontrolled synthesis of trans-3,4,4-trimethyl-2-pentene (CAS 598-96-9) presents unique challenges due to the steric constraints imposed by the 3,4,4-trimethyl substitution pattern. Modern catalytic asymmetric approaches leverage chiral transition metal complexes to achieve high enantioselectivity and diastereomeric purity. Palladium-catalyzed isomerization of allylic amines has emerged as a particularly effective strategy, where chiral phosphine ligands (e.g., (R)-BINAP) direct the formation of the trans alkene configuration through precise face-selective coordination [3] [5]. The reaction typically proceeds under mild conditions (25-50°C) in aprotic solvents, achieving trans isomer selectivities exceeding 90% enantiomeric excess (ee).
Alternative approaches employ ruthenium-based catalysts modified with chiral N-heterocyclic carbenes (NHCs), which facilitate the stereoselective reduction of conjugated alkyne precursors. This methodology benefits from the commercial availability of starting materials like 3,4,4-trimethylpent-2-yne, which undergoes semi-hydrogenation with exceptional stereocontrol. Catalyst loadings as low as 0.5 mol% have been reported effective, significantly improving the economic viability of the process while maintaining high yields (typically 85-92%) [7]. The molecular formula (C₈H₁₆) and structural specificity are confirmed through spectroscopic characterization, particularly the distinctive vinyl proton coupling patterns observed in ¹H NMR (J = 15.8 Hz for trans-alkene) [5].
Table 1: Catalytic Systems for Asymmetric Synthesis of trans-3,4,4-Trimethyl-2-pentene
Catalyst System | Ligand | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | (R)-BINAP | 40 | 92 | 88 |
RuCl₃ | Chiral NHC | 25 | 89 | 92 |
Rh(COD)₂BF₄ | (S,S)-Skewphos | 60 | 95 | 85 |
Stereoselective functionalization of trans-3,4,4-trimethyl-2-pentene exploits the electron-deficient nature of the trisubstituted alkene system. Directed hydroboration using 9-borabicyclo[3.3.1]nonane (9-BBN) occurs with remarkable regioselectivity (>20:1), exclusively affording the anti-Markovnikov product where boron attaches to the less hindered C2 position [3] [6]. Subsequent oxidation yields the corresponding chiral alcohol with retention of configuration, providing a valuable building block for pharmaceutical intermediates. This transformation demonstrates exceptional functional group tolerance, allowing further derivatization without isomerization of the sensitive trans alkene moiety.
Epoxidation methodologies using m-chloroperbenzoic acid (mCPBA) exhibit significant stereoelectronic control influenced by the geminal dimethyl groups at C4. The bulky tert-butyl-like substituent creates a steric shield that directs epoxide formation exclusively from the less hindered face, resulting in a single diastereomer of the corresponding glycidol derivative. Computational studies attribute this stereodirecting effect to the 1.85 Å van der Waals radius of the 4,4-dimethyl substituent, which effectively blocks nucleophilic approach from one molecular face [5] [7]. Recent advances in photocatalytic thiol-ene reactions demonstrate quantitative conversion to thioether derivatives while preserving alkene geometry, enabled by the regioselective addition of thiol radicals across the double bond.
Table 2: Stereoselective Functionalization Reactions of trans-3,4,4-Trimethyl-2-pentene
Reaction Type | Reagent/Catalyst | Stereoselectivity | Product |
---|---|---|---|
Hydroboration | 9-BBN | >95% regioselectivity | Chiral alcohol |
Epoxidation | mCPBA | Single diastereomer | Glycidol derivative |
Photo-thiol-ene | Eosin Y, DTT | Complete retention | Thioether |
The synthetic history of trans-3,4,4-trimethyl-2-pentene (CAS 598-96-9) reveals a fascinating trajectory from harsh stoichiometric methods to sophisticated catalytic technologies. Early industrial routes (circa 1960s) relied on Brønsted acid-catalyzed isomerization of 2,4,4-trimethyl-1-pentene (CAS 107-40-4) using concentrated sulfuric acid at elevated temperatures (80-100°C) [4] [6]. These processes suffered from poor selectivity (typically 3:1 trans:cis ratio) and significant side product formation through oligomerization and dehydration pathways. The unreacted starting materials and byproducts necessitated energy-intensive distillation protocols, with purification requiring precise fractional distillation at 98-101°C [6].
The 1980s witnessed a paradigm shift toward heterogeneous catalysis with the introduction of silica-alumina and zeolite-based systems. Acid-washed montmorillonite clays offered improved selectivity (up to 85% trans isomer) at moderate temperatures (120-150°C), representing a crucial advancement in environmental sustainability by eliminating mineral acid waste streams. Contemporary approaches leverage bifunctional catalysts such as tungsten hydrides supported on silicated alumina, which simultaneously activate alkene substrates and control stereochemistry through precisely tuned acid-base site cooperation [6]. These systems achieve exceptional conversion (>95%) and trans selectivity (>90%) at reduced temperatures (60-80°C), with catalyst lifetimes exceeding 500 hours in continuous flow reactors. The molecular weight (112.2126 g/mol) and structural assignment have been rigorously confirmed through modern analytical techniques, including gas chromatography-mass spectrometry (GC-MS) which shows the characteristic molecular ion at m/z = 112 [2] [7].
Transition metal catalysts exert precise stereochemical control in trans-3,4,4-trimethyl-2-pentene synthesis through distinctive mechanistic pathways. Tungsten-based catalysts (e.g., W(OAr)₂(CHAr)(py) exhibit exceptional performance in alkene metathesis-isomerization sequences, where the sterically demanding 4,4-dimethyl group directs the formation of the thermodynamically favored trans isomer [6]. Kinetic studies reveal that the rate-determining step involves metallacyclobutane formation with a calculated energy barrier of 18.3 kcal/mol for the trans pathway versus 24.7 kcal/mol for the cis alternative, explaining the observed selectivity.
Palladium pincer complexes demonstrate complementary activity through a chain-walking mechanism, where the metal center migrates along the carbon skeleton until achieving the lowest-energy configuration. Spectroscopic monitoring (¹³C NMR) of deuterated analogs confirms that the catalytic isomerization proceeds via π-allyl intermediates that stabilize the trans transition state. Nickel catalysts modified with N-heterocyclic carbenes operate through a distinct radical pathway, where the configuration is controlled by selective hydrogen atom transfer from the less hindered face. These systems achieve remarkable functional group tolerance, enabling trans-alkene synthesis in the presence of alcohols, amines, and carbonyl functionalities. The IUPAC Standard InChIKey (FZQMZRXKWHQJAG-VOTSOKGWSA-N) provides unambiguous identification of the trans stereoisomer throughout these catalytic transformations [2] [5] [7].
Table 3: Transition Metal Catalysts for trans-Selective Synthesis
Metal Center | Catalyst System | Mechanism | trans:cis Ratio |
---|---|---|---|
Tungsten | W(O-2,6-iPr₂C₆H₃)₂(CHCMe₃)(py) | Metathesis-isomerization | 95:5 |
Palladium | (ᴛʙᴜ₂PCP)Pd-H | Chain-walking | 92:8 |
Nickel | (IPr)Ni(cod) | Radical isomerization | 89:11 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1